Alpinnanin C
Description
Alpinnanin C is a diarylheptanoid, a class of natural products characterized by a seven-membered carbon backbone flanked by two aromatic rings. It is isolated from the rhizome of Alpinia pinnanensis, a plant used in traditional Chinese medicine. Structurally, it is defined by the molecular formula C₃₅H₃₄O₆ (molecular weight: 550.66 g/mol) and exhibits a specific optical rotation of [α]D = +42.9° (c = 0.14, MeOH) .
Properties
Molecular Formula |
C35H34O6 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,3R,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-1-en-3-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C35H34O6/c1-41-32-23-31(39)33(35(40)34(32)30(38)21-16-25-10-6-3-7-11-25)27(17-12-26-13-18-28(36)19-14-26)22-29(37)20-15-24-8-4-2-5-9-24/h2-14,16-19,21,23,27,29,36-37,39-40H,15,20,22H2,1H3/b17-12+,21-16+/t27-,29-/m0/s1 |
InChI Key |
HDFKJDLKJINYCG-XZCZWPEWSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)[C@H](C[C@H](CCC2=CC=CC=C2)O)/C=C/C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(CC(CCC2=CC=CC=C2)O)C=CC3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=CC=C4 |
Synonyms |
alpinnanin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation ([α]D, MeOH) | Natural Source |
|---|---|---|---|---|
| This compound | C₃₅H₃₄O₆ | 550.66 | +42.9° (c = 0.14) | Alpinia pinnanensis |
| Alpinnanin B | C₃₅H₃₄O₆ | 550.66 | -39.3° (c = 0.28) | Alpinia pinnanensis |
| Calyxin H | C₃₂H₃₄O₇* | 542.61* | Not reported | Alpinia katsumadai |
*Calyxin H’s molecular formula and weight are inferred from related diarylheptanoids .
- Alpinnanin B : Despite sharing the same molecular formula as this compound, its opposite optical rotation ([α]D = -39.3°) indicates stereochemical divergence, likely due to differences in chiral centers or axial chirality . This enantiomeric or diastereomeric relationship may influence solubility and receptor binding.
- Calyxin H : Isolated from Alpinia katsumadai, it features a shorter carbon chain (C₃₂ vs. C₃₅) and additional oxygen atoms, which may enhance polarity and alter pharmacokinetic properties .
Pharmacological Activities
Table 2: Bioactivity Comparison
- Alpinnanin B exhibits validated bioactivity, with studies showing it induces HSP-70 at micromolar concentrations, suggesting a role in cellular stress response modulation .
- Calyxin H outperforms Alpinnanin B in neuroprotection, likely due to its optimized substituent arrangement enhancing membrane permeability .
Natural Sources and Ecological Roles
- Both this compound and B are exclusive to Alpinia pinnanensis, whereas Calyxin H is predominant in Alpinia katsumadai . This species-specific distribution suggests evolutionary divergence in biosynthetic pathways, possibly driven by ecological stressors (e.g., pathogen resistance).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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